Quantified eNOS Inhibitory Activity: 2-Chloro-4-(trifluoromethoxy)benzonitrile (IC50 180 nM) vs. L-NAME (IC50 500 nM)
2-Chloro-4-(trifluoromethoxy)benzonitrile demonstrates direct and quantifiable inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in a cell-based assay using insect SF9 cells [1]. This activity is superior to that of the commonly used eNOS inhibitor L-NAME (Nω-Nitro-L-arginine methyl ester), which exhibits an IC50 of 500 nM under comparable conditions [2]. The 2.8-fold greater potency (lower IC50) indicates a stronger binding affinity or more effective inhibition of the eNOS enzyme, making 2-chloro-4-(trifluoromethoxy)benzonitrile a more potent tool compound for probing eNOS function in vitro.
| Evidence Dimension | Inhibition of human eNOS |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | L-NAME (Nω-Nitro-L-arginine methyl ester) IC50 = 500 nM |
| Quantified Difference | 2.8-fold lower IC50 (more potent) |
| Conditions | Human eNOS expressed in insect SF9 cells, measured after 1 hour incubation |
Why This Matters
For researchers investigating eNOS-related pathways, the enhanced potency of 2-chloro-4-(trifluoromethoxy)benzonitrile translates to lower required concentrations in assays, reducing potential off-target effects and conserving valuable compound.
- [1] BindingDB. BDBM50372207 (CHEMBL272708) - 2-chloro-4-(trifluoromethoxy)benzonitrile. Accessed April 22, 2026. View Source
- [2] SBS Genetech. L-NAME (eNOS Inhibitor). Accessed April 22, 2026. View Source
